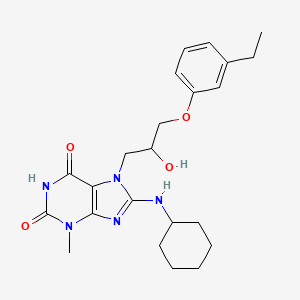

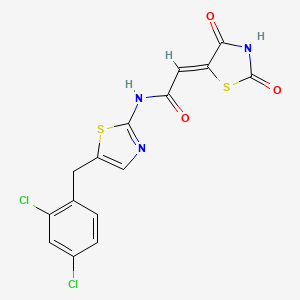

(Z)-N-(5-(2,4-dichlorobenzyl)thiazol-2-yl)-2-(2,4-dioxothiazolidin-5-ylidene)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(Z)-N-(5-(2,4-dichlorobenzyl)thiazol-2-yl)-2-(2,4-dioxothiazolidin-5-ylidene)acetamide” is a compound that contains thiazolidine motifs . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties, and therefore, they are used as vehicles in the synthesis of valuable organic combinations .

Synthesis Analysis

Thiazolidine motifs are synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis

The molecular formula of this compound is C8H5N3O3S2 . It has a complexity of 383, a rotatable bond count of 2, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 6 . The topological polar surface area is 142, and it has a heavy atom count of 16 .Chemical Reactions Analysis

The synthesis of thiazolidine derivatives involves various agents and is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . For example, enantiopure ®-2-phenyl-N-tosylaziridine ®-5a reacted with phenyl isothiocyanates 6a, using scandium(III) triflate as a catalyst in dichloromethane at 0 °C, to form (S,Z)-N,5-diphenyl-3-tosylthiazolidin-2-imine ((S)-7a) single regioisomer (52%) with low enantiomeric excess (34%) .Physical And Chemical Properties Analysis

The compound has an XLogP3-AA of 0.6, an exact mass of 254.97723338, and a monoisotopic mass of 254.97723338 .Wissenschaftliche Forschungsanwendungen

Crystal Structures and Synthesis

The study of crystal structures of compounds related to "(Z)-N-(5-(2,4-dichlorobenzyl)thiazol-2-yl)-2-(2,4-dioxothiazolidin-5-ylidene)acetamide" provides foundational insights into their molecular configuration, aiding in the synthesis of novel derivatives with enhanced properties. Crystallographic analysis helps in understanding the molecular interactions and stability, facilitating the design of compounds with desired biological activities (Galushchinskiy et al., 2017).

Hypoglycemic and Hypolipidemic Activity

Research on novel thiazolidinedione derivatives, including structures similar to "(Z)-N-(5-(2,4-dichlorobenzyl)thiazol-2-yl)-2-(2,4-dioxothiazolidin-5-ylidene)acetamide," has shown promising hypoglycemic and hypolipidemic activities. These compounds have been evaluated in type-2 diabetes models, demonstrating significant reduction in blood glucose, total cholesterol, and triglyceride levels, highlighting their potential as therapeutic agents for managing diabetes and related metabolic disorders (Mehendale-Munj et al., 2011).

Antioxidant and Anti-inflammatory Properties

A series of novel derivatives have been synthesized and evaluated for their antioxidant and anti-inflammatory activities. Studies have found that certain derivatives exhibit good antioxidant activity across various assays, alongside excellent anti-inflammatory activity. This suggests the potential for these compounds to be developed into therapeutic agents for conditions associated with oxidative stress and inflammation (Koppireddi et al., 2013).

Anticonvulsant Evaluation

Compounds bearing the thiazolidinedione moiety have been designed, synthesized, and evaluated for anticonvulsant activities. Such studies contribute to the understanding of the structural requirements for pharmacophore models in anticonvulsant drug discovery, offering insights into the development of new therapeutic agents for epilepsy and related disorders (Nath et al., 2021).

α-Glucosidase Inhibitory Activity

Investigations into the α-glucosidase inhibitory activity of thiazolidinedione derivatives have identified compounds with very good inhibition, highlighting the potential for development into antidiabetic agents. Such studies are crucial for identifying new treatments for diabetes by targeting specific enzymes involved in carbohydrate digestion (Koppireddi et al., 2014).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2Z)-N-[5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Cl2N3O3S2/c16-8-2-1-7(10(17)4-8)3-9-6-18-14(24-9)19-12(21)5-11-13(22)20-15(23)25-11/h1-2,4-6H,3H2,(H,18,19,21)(H,20,22,23)/b11-5- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVCJVNVCYYHWGB-WZUFQYTHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CC2=CN=C(S2)NC(=O)C=C3C(=O)NC(=O)S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)Cl)CC2=CN=C(S2)NC(=O)/C=C\3/C(=O)NC(=O)S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl2N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(5-(2,4-dichlorobenzyl)thiazol-2-yl)-2-(2,4-dioxothiazolidin-5-ylidene)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,3S,4R,6S,8S,10R,13R,14R)-5,5,14-trimethyl-9-methylidenetetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14-tetrol](/img/structure/B2562915.png)

![N-[(4-methoxyphenyl)methyl]-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2562917.png)

![1-{1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methanamine hydrochloride](/img/structure/B2562919.png)

![2,5-dichloro-N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2562920.png)

![N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2562926.png)

![N-[2-(cyclohexen-1-yl)ethyl]-N'-(pyridin-4-ylmethyl)oxamide](/img/structure/B2562928.png)

![N-ethyl-3-oxo-N-(m-tolyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2562931.png)